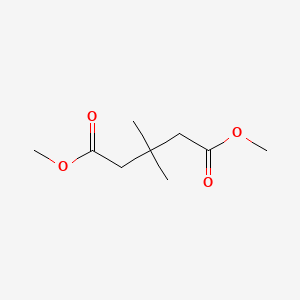

Dimethyl 3,3-dimethylpentanedioate

Vue d'ensemble

Description

Synthesis Analysis

There are two main methods for synthesizing Dimethyl 3,3-dimethylpentanedioate. One method involves dissolving 3,3-dimethylpentanedioic acid in methanol and adding thionyl chloride dropwise. The reaction mixture is stirred at room temperature for 4 hours, then methanol is removed in vacuo at room temperature. The residue is dissolved in ethyl acetate, and a sodium bicarbonate solution is added with stirring. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound . Another method involves adding concentrated sulfuric acid to a stirred solution of 3,3-dimethylpentanedioic acid in methanol. The reaction mixture is heated at 60°C for 4 hours, then cooled to room temperature and concentrated in vacuo .Molecular Structure Analysis

The molecular formula of this compound is C9H16O4 . Unfortunately, the exact structure is not provided in the search results.Applications De Recherche Scientifique

Anticancer Activities

Dimethyl 3,3-dimethylpentanedioate, through its analogs such as 3,3-dimethylpentanedioic acid (3dmepdaH2), has been researched for its potential in anticancer activities. Metal complexes involving 3,3-dimethylpentanedioic acid have shown promising superoxide dismutase (SOD) mimetic activities and have been evaluated for cancer chemotherapeutic potential, particularly against hepatocellular carcinoma and kidney adenocarcinoma cell lines. One such complex demonstrated potency comparable to cisplatin, a well-known chemotherapy drug (Devereux et al., 2006).

Antimicrobial Activity

Research on manganese (II) complexes of 3,3-dimethylpentanedioic acid has also highlighted its antimicrobial potential. These complexes have been tested for their ability to inhibit the growth of Candida albicans, showcasing fungitoxic activity (Devereux et al., 2003).

Catalysis in Chemical Reactions

The compound has been implicated in the catalysis of certain chemical reactions. For example, it has been used in the asymmetric hydroformylation of unsaturated esters, an important process in organic synthesis (Kollár et al., 1987).

Production of 1,3-Propanediol

This compound is involved in the production of 1,3-propanediol, a monomer used in the manufacture of polytrimethylene-terephthalate. This is particularly relevant in the context of regioselective hydrogenation of carbon-oxygen bonds (Zheng et al., 2017).

Optical Resolution

The compound has been studied in the context of optical resolution, particularly in separating racemates through permeation methods. This application is significant in the field of polymer science (Aoki et al., 1996).

Involvement in Polymerization

This compound is also involved in the synthesis and polymerization processes. For example, its derivatives have been used in the synthesis of telechelic poly(butylene terephthalates) via bismuth catalysts (Kricheldorf et al., 2005).

Thermodynamic Properties in Energy Storage

The compound's derivatives, such as 2,2-dimethyl 1,3-propanediol, have been studied for their thermodynamic properties and potential use in energy storage, highlighting the versatility of its application in different scientific fields (Wilmet et al., 1990).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Dimethyl 3,3-dimethylpentanedioate plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It is known to interact with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid oxidation and energy production. Additionally, this compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the formation of 3,3-dimethylglutaric acid and methanol. These interactions highlight the compound’s involvement in metabolic pathways and its potential impact on cellular energy homeostasis .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression related to lipid metabolism. Studies have demonstrated that exposure to this compound can lead to alterations in the expression of genes involved in fatty acid synthesis and degradation. This compound also impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . These effects underscore the compound’s potential as a modulator of cellular energy balance and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. At the molecular level, this compound binds to the active sites of enzymes such as acyl-CoA synthetase and esterases, facilitating the formation and hydrolysis of ester bonds. This binding interaction is essential for the compound’s role in fatty acid metabolism and energy production. Additionally, this compound can influence gene expression by acting as a signaling molecule that modulates transcription factors involved in lipid metabolism . These molecular interactions highlight the compound’s multifaceted role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Studies have shown that the compound’s impact on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may lead to immediate changes in metabolic enzyme activity, while long-term exposure can result in more sustained alterations in gene expression and cellular metabolism . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent impact. At low doses, the compound has been shown to enhance fatty acid oxidation and improve energy production. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic homeostasis . These findings highlight the importance of dosage optimization in therapeutic applications and the need for careful monitoring of potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It serves as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA derivatives that enter the β-oxidation pathway. This process is essential for the breakdown of fatty acids and the production of energy in the form of ATP. Additionally, the compound can be hydrolyzed by esterases to produce 3,3-dimethylglutaric acid, which can further participate in metabolic reactions . These pathways underscore the compound’s role in cellular energy metabolism and its potential as a metabolic modulator.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes. Studies have shown that this compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its metabolic effects . This distribution pattern is important for understanding the compound’s bioavailability and its impact on different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and participates in fatty acid metabolism. Additionally, this compound can be transported into mitochondria, where it contributes to the β-oxidation pathway and energy production . This subcellular localization is essential for the compound’s role in cellular metabolism and its potential therapeutic applications.

Propriétés

IUPAC Name |

dimethyl 3,3-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,5-7(10)12-3)6-8(11)13-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEAPWIQJBAJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172722 | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19184-67-9 | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethylglutarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-pentanedioic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)